N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide
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Description
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide is a compound that incorporates an adamantyl group, a thiadiazole ring, and a benzamide moiety with methoxy substituents. The adamantyl group is known for its lipophilic character, which can confer unique physical and chemical properties to the molecules it is part of . Thiadiazoles are heterocyclic compounds that have shown a variety of biological activities, including antimicrobial properties . The benzamide structure is a common feature in many bioactive molecules and can interact with a range of biological targets .
Synthesis Analysis
The synthesis of related adamantyl-thiadiazole compounds has been reported using 'green' chemistry approaches. For example, novel adamantyl-imidazolo-thiadiazoles were synthesized through ring formation reactions using bromoethanone and amino-thiadiazoles on a nanomaterial base in ionic liquid media . This method is environmentally friendly and could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of adamantyl-thiadiazole derivatives has been studied using various techniques. For instance, the structure of a related compound, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, was analyzed, revealing that the adamantyl substituent adopts a gauche position relative to the acetamide moiety . This information can provide insights into the conformational preferences of the this compound molecule.
Chemical Reactions Analysis
The chemical reactivity of adamantyl-thiadiazole compounds can be influenced by the presence of the adamantyl group. The lipophilic nature of this group can affect the interaction of the molecule with biological targets, such as enzymes involved in tuberculosis or tyrosinase, which is related to pigmentation . These interactions can lead to inhibitory activities, as seen in the case of tyrosinase inhibition by adamantyl N-benzylbenzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl-thiadiazole derivatives are shaped by their molecular structure. The presence of the adamantyl group can increase lipophilicity, which may enhance the compound's ability to penetrate biological membranes . Additionally, the thiadiazole ring can contribute to the molecule's stability and electronic properties, as seen in spectroscopic studies of similar compounds . These properties are crucial for the compound's potential as a chemotherapeutic agent and its interactions with biological systems.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Adamantyl-Substituted Derivatives
Research into adamantyl-substituted compounds, including thiadiazoles, focuses on their synthesis and potential applications. One study explored adamantyl-substituted N-heterocyclic carbene ligands for use in organometallic chemistry, demonstrating the challenges and opportunities in synthesizing sterically crowded molecules (Dinger, Nieczypor, & Mol, 2003).
Crystallographic and QTAIM Analysis
The structural analysis of adamantane-1,3,4-thiadiazole derivatives reveals insights into their molecular interactions. These analyses, including quantum theory of atoms in molecules (QTAIM), provide a basis for understanding the physicochemical properties of these compounds (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
- Biological Activities: A variety of 1-adamantyl-1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. Some compounds demonstrated marked activity against gram-positive bacteria, gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, certain derivatives showed dose-dependent anti-inflammatory activity in vivo (Kadi et al., 2010).
Antiproliferative Properties
- Antiproliferative and Antimicrobial Properties: Schiff bases derived from 1,3,4-thiadiazole compounds have been studied for their antiproliferative and antimicrobial properties. These studies highlight the potential use of adamantyl-thiadiazole derivatives in developing therapeutic agents with targeted biological activities (Gür et al., 2020).
Anticonvulsant and Antimycobacterial Applications
Anticonvulsant Sulfonamides
Research into sulfonamides incorporating adamantyl moieties has identified potential antiepileptic compounds. These findings suggest the therapeutic potential of adamantyl-thiadiazole derivatives in neurology and pharmacology (Masereel et al., 2002).
Anti-Tuberculosis Agents
Novel adamantyl-imidazolo-thiadiazoles synthesized through a 'green' protocol have been evaluated as anti-tuberculosis agents. This research underscores the importance of innovative synthetic approaches in developing new antimicrobial agents (Anusha et al., 2015).
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c1-33-23-11-22(12-24(13-23)34-2)25(32)31(17-18-6-4-3-5-7-18)27-30-29-26(35-27)28-14-19-8-20(15-28)10-21(9-19)16-28/h3-7,11-13,19-21H,8-10,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUXNOLDYNHMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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